H-Pro-pna hbr

Description

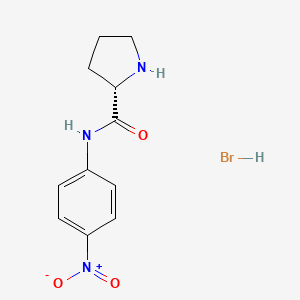

H-Pro-pna HBr (L-Prolyl-p-nitroanilide hydrobromide) is a synthetic chromogenic substrate widely used in enzymology to study the activity of prolyl aminopeptidases (PAPs) and related enzymes. Its molecular formula is C₁₇H₁₈D₃NO₃·HBr, with a molecular weight of 371.3 g/mol . The compound is a solid with a characteristic odor and is typically employed in kinetic assays, where enzymatic cleavage releases p-nitroaniline (pNA), detectable via spectrophotometry at 405–410 nm.

Properties

Molecular Formula |

C11H14BrN3O3 |

|---|---|

Molecular Weight |

316.15 g/mol |

IUPAC Name |

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrobromide |

InChI |

InChI=1S/C11H13N3O3.BrH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1 |

InChI Key |

BOVITOKKGMYOGS-PPHPATTJSA-N |

SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Br |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Br |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Br |

sequence |

P |

Origin of Product |

United States |

Chemical Reactions Analysis

Alkene Hydrobromination

HBr adds to alkenes via two distinct pathways:

| Mechanism | Conditions | Regioselectivity | Stereochemistry |

|---|---|---|---|

| Ionic (Markovnikov) | Dark, inert atmosphere | Follows Markovnikov | Non-stereospecific |

| Radical (Anti-Markovnikov) | ROOR peroxides, UV light | Anti-Markovnikov | Non-stereoselective |

Example: Propene Addition

Alkyne Reactions

HBr adds to alkynes to form bromoalkenes. The reaction proceeds via anti-addition stereochemistry:

Alcohol Bromination

HBr converts alcohols to alkyl bromides through an or mechanism:

Thermodynamic Data (NIST WebBook ):

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|

| 86.2 ± 8.4 | 58 ± 11 |

Anti-Markovnikov Addition

Under peroxides (ROOR), HBr undergoes radical chain propagation:

HBr–DMPU Complex

The HBr–DMPU complex enables controlled hydrobromination:

Bond Dissociation Energies

| Bond | BDE (kcal/mol) | Implication |

|---|---|---|

| H–Br | 87 | Facilitates radical chain propagation |

| C–Br | 66 | Favors addition over elimination |

| C=C (π bond) | 60 | Drives exothermic addition reactions |

Comparison with Similar Compounds

Research Implications and Limitations

- Limitations: Limited utility in endopeptidase assays; HBr counterion may interfere with certain buffer systems.

- Comparative Gaps: Few studies directly compare this compound with non-deuterated or differently counterioned variants. Further research is needed to quantify isotopic effects on enzyme kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.